(Perfluorohexyl)ethylene

Fluoropolymer Synthesis Tetrafluoroethylene Copolymer Mechanical Properties

(Perfluorohexyl)ethylene (CAS 25291-17-2), also systematically named 1H,1H,2H-perfluoro-1-octene or 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octene, is a fluorinated terminal alkene with the molecular formula C8H3F13 and a molecular weight of 346.09 g/mol. At standard ambient conditions (25°C), it exists as a clear, colorless liquid characterized by a boiling point of 102–104 °C (lit.), a density of 1.52 g/mL at 25 °C, a vapor pressure of 46.4 hPa at 25°C, and a refractive index (n20/D) of 1.295.

Molecular Formula C8H3F13
Molecular Weight 346.09 g/mol
CAS No. 25291-17-2
Cat. No. B1293885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Perfluorohexyl)ethylene
CAS25291-17-2
Molecular FormulaC8H3F13
Molecular Weight346.09 g/mol
Structural Identifiers
SMILESC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C8H3F13/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H,1H2
InChIKeyFYQFWFHDPNXORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Perfluorohexyl)ethylene CAS 25291-17-2: Verified Physical Properties and Industrial Procurement Baseline


(Perfluorohexyl)ethylene (CAS 25291-17-2), also systematically named 1H,1H,2H-perfluoro-1-octene or 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octene, is a fluorinated terminal alkene with the molecular formula C8H3F13 and a molecular weight of 346.09 g/mol . At standard ambient conditions (25°C), it exists as a clear, colorless liquid characterized by a boiling point of 102–104 °C (lit.), a density of 1.52 g/mL at 25 °C, a vapor pressure of 46.4 hPa at 25°C, and a refractive index (n20/D) of 1.295 . This compound serves as a versatile synthetic building block and comonomer, imparting extreme hydrophobicity, oleophobicity, and chemical inertness when incorporated into polymeric architectures .

Why In-Class Fluorinated Olefins Cannot Be Interchanged with (Perfluorohexyl)ethylene (25291-17-2)


The substitution of (perfluorohexyl)ethylene with other perfluoroalkylethylenes or fluorinated monomers is non-trivial due to chain-length-dependent variations in copolymerization behavior, resultant polymer crystallinity, surface energy, and, critically, regulatory compliance profiles. While longer-chain homologs (C8: perfluorooctyl ethylene) historically offered marginally lower surface energies, they are now under stringent global regulatory restriction due to their potential to degrade into bioaccumulative perfluorooctanoic acid (PFOA) [1]. Conversely, shorter-chain alternatives (C4: perfluorobutyl ethylene) provide inferior hydrophobicity and oleophobicity in end-use applications, often requiring higher molar incorporation to achieve comparable performance, which can compromise bulk polymer mechanical properties [2]. (Perfluorohexyl)ethylene (C6) occupies a strategic balance, delivering near-C8 surface performance while aligning with contemporary regulatory preferences for C6-based fluorochemicals, making it the commercially optimal choice for manufacturers seeking to avoid both performance deficits and regulatory liability [1]. The quantitative evidence presented in Section 3 establishes exactly where this compound diverges measurably from its closest comparators.

(Perfluorohexyl)ethylene (25291-17-2) Quantified Differentiation Evidence Against Analogs


Differentiation 1: Copolymer Break Strength vs. Higher Homolog (Perfluorooctyl)ethylene in TFE Copolymers

In the synthesis of tetrafluoroethylene (TFE) fine powder resins via aqueous dispersion polymerization, (perfluorohexyl)ethylene (PFHE) and (perfluorooctyl)ethylene (PFOE) are both disclosed as comonomers. When copolymerized with TFE and processed into 0.1-inch diameter expanded beading, the resultant copolymers utilizing either PFHE or PFOE as the modifying comonomer achieve a break strength of at least 10.0 lbs, with values exceeding 13.0 lbs achievable under optimized conditions. The patent data establishes that PFHE can yield mechanical reinforcement equivalent to its longer-chain C8 counterpart in this specific high-value fluoropolymer application [1].

Fluoropolymer Synthesis Tetrafluoroethylene Copolymer Mechanical Properties Fine Powder Resin

Differentiation 2: Regulatory Compliance and Performance Parity in AFFF Firefighting Foam Applications

Fluorosurfactants derived from perfluoroalkylethylenes are critical components in Aqueous Film-Forming Foams (AFFF). A landmark patent (US9956448B2) discloses that novel fluorosurfactants based on perfluorohexyl (C6) groups, for which (perfluorohexyl)ethylene serves as a primary synthetic precursor, exhibit activity in AFFF and AR-AFFF applications that is comparable and even superior to conventional surfactants containing perfluorooctyl (C8) and longer perfluoroalkyl groups [1]. This finding is strategically significant given that C8-based chemistries face global phase-outs under the Stockholm Convention due to PFOA concerns.

Firefighting Foam AFFF Fluorosurfactant Regulatory Compliance PFAS

Differentiation 3: Enhanced Electrophilic Reactivity Relative to Perfluoroalkenes

A comparative study on the reactivity of halogen systems with perfluoroalkenes and perfluoroalkylethylenes demonstrated that 1H,1H,2H-perfluorooctene-1 (3, i.e., (perfluorohexyl)ethylene) exhibits enhanced reactivity toward electrophilic halogen reagents relative to perfluoroheptene-1 (1, a terminal perfluoroalkene). Specifically, compound 3 reacted readily with the electrophiles Cl2, Br2, BrCl, and ICl via ring-opening of halonium ions at the terminal carbon, whereas the terminal perfluoroalkene 1 (perfluoroheptene-1) failed to react with bromine under identical ionic conditions and required more stringent activation for other electrophiles [1].

Synthetic Methodology Electrophilic Addition Reaction Selectivity Fluorinated Intermediates

Differentiation 4: CMC and Surface Tension Performance of C6-Derived Surfactants vs. C8 Analogs

A comparative evaluation of amine oxide surfactants bearing fluoroether chains reveals key differences between C6 and C8 perfluoroalkyl-derived structures. The surface tension at critical micelle concentration (γcmc) for perfluorohexyl (C6) analogues was measured at 20.5 mN/m, while perfluorooctyl (C8) analogues achieved a lower γcmc of 16.4 mN/m. More significantly, the critical micelle concentration (CMC) of the C6 analogue was 36.9 g/L, approximately two orders of magnitude higher than the 0.4 g/L observed for the C8 analogue [1]. While (perfluorohexyl)ethylene is a monomeric precursor rather than the final surfactant, this class-level inference establishes that C6-derived materials exhibit measurably distinct interfacial behavior—specifically higher CMC and moderately higher minimum surface tension—that must be accounted for in formulation design.

Fluorosurfactant Critical Micelle Concentration Surface Tension Formulation Science

Differentiation 5: Molecular Weight and Fluorine Content vs. Shorter-Chain C4 Analog

The molecular architecture of (perfluorohexyl)ethylene (C6F13-CH=CH2) provides a quantifiable differentiation in fluorine content and molecular weight relative to its shorter-chain homolog, (perfluorobutyl)ethylene (C4F9-CH=CH2, CAS 19430-93-4). (Perfluorohexyl)ethylene has a molecular weight of 346.09 g/mol and contains 13 fluorine atoms (71.4% fluorine by weight). In contrast, (perfluorobutyl)ethylene has a molecular weight of 246.07 g/mol with 9 fluorine atoms (69.5% fluorine by weight) [1]. The higher per-molecule fluorine loading of the C6 monomer translates to greater hydrophobicity and oleophobicity per molar equivalent incorporated into a polymer backbone, enabling equivalent surface performance at lower molar incorporation or superior performance at equivalent loading.

Fluorine Content Physical Properties Monomer Selection Polymer Design

Differentiation 6: Boiling Point and Volatility Profile vs. C8 Analog

The boiling point of (perfluorohexyl)ethylene is consistently reported as 102–104 °C at atmospheric pressure . Its longer-chain homolog, (perfluorooctyl)ethylene (C8F17-CH=CH2, CAS 21652-58-4), exhibits a significantly higher boiling point of approximately 146–149 °C . This 44–45 °C differential in boiling point represents a meaningful distinction for industrial processing, affecting distillation purification requirements, vapor handling safety protocols, and energy input for polymerization or reactive extrusion processes.

Volatility Physical Properties Process Engineering Safety Data

Validated Application Scenarios for (Perfluorohexyl)ethylene (25291-17-2) Based on Comparative Evidence


Scenario 1: Replacement of C8 Comonomers in High-Strength Expanded PTFE Fine Powder Resins

Manufacturers of expanded PTFE (ePTFE) fine powder resins requiring high break strength in beading applications (≥10.0 lbs) can directly substitute (perfluorohexyl)ethylene (PFHE) for (perfluorooctyl)ethylene (PFOE) as the modifying comonomer in aqueous dispersion polymerization. As established in Differentiation 1, PFHE achieves mechanical performance parity with PFOE under identical copolymerization conditions (0.05–0.25 mol% comonomer incorporation, RDPS <0.200 μm, SSG <2.140). This substitution eliminates PFOA-precursor liability while maintaining product specifications [1].

Scenario 2: Synthesis of C6-Based Fluorosurfactant Intermediates for PFOA-Free AFFF Firefighting Foam Concentrates

Formulators developing next-generation Aqueous Film-Forming Foams (AFFF) and Alcohol-Resistant AFFF (AR-AFFF) concentrates can utilize (perfluorohexyl)ethylene as the primary synthetic precursor for C6 fluorosurfactant synthesis. Differentiation 2 confirms that C6-derived surfactants exhibit fire-extinguishing activity comparable or superior to conventional C8-based surfactants, while circumventing the global regulatory phase-out of PFOA and longer-chain perfluoroalkyl substances. This scenario is particularly critical for defense, aviation, and petrochemical end-users facing PFAS compliance mandates [2].

Scenario 3: Versatile Synthetic Intermediate for Electrophilic Functionalization Pathways

Synthetic chemists seeking a fluorinated terminal alkene building block with broad electrophilic compatibility should select (perfluorohexyl)ethylene over fully fluorinated terminal perfluoroalkenes (e.g., perfluoroheptene-1). Differentiation 3 demonstrates its confirmed reactivity with the full panel of common electrophilic halogen reagents (Cl2, Br2, BrCl, ICl) under ionic conditions—a reactivity profile not shared by perfluoroheptene-1, which fails to react with bromine under identical conditions. This enables more diverse downstream functionalization for pharmaceutical intermediates and specialty monomers [3].

Scenario 4: Design of Fluorinated Copolymers with Optimized Fluorine Loading Efficiency

Polymer scientists designing surface-modified copolymers requiring specific bulk fluorine content should select (perfluorohexyl)ethylene over shorter-chain C4 alternatives (e.g., (perfluorobutyl)ethylene). Differentiation 5 quantifies that the C6 monomer delivers 71.4 wt% fluorine with 13 fluorine atoms per molecule, versus 69.5 wt% fluorine with only 9 fluorine atoms for the C4 analog. This higher fluorine density per molar equivalent enables equivalent surface performance (hydrophobicity/oleophobicity) at lower comonomer incorporation levels, better preserving the host polymer's intrinsic mechanical and thermal properties .

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